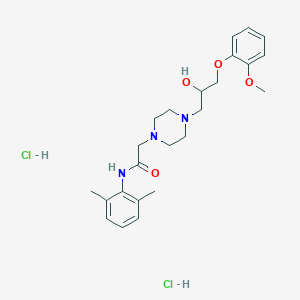

Ranolazine dihydrochloride

Descripción general

Descripción

Ranolazine dihydrochloride (chemical name: N-(2,6-dimethylphenyl)-4(2-hydroxy-3-[2-methoxyphenoxyl]propyl)-1-piperazineacetamide dihydrochloride) is a late sodium current inhibitor approved by the U.S. FDA in 2006 for chronic angina management in patients unresponsive to first-line therapies . It exerts anti-ischemic effects without significantly affecting heart rate or blood pressure, distinguishing it from traditional antianginal agents like β-blockers or calcium channel blockers. Its mechanism involves dual inhibition of cardiac late inward sodium current (INa) and rapid delayed rectifier potassium current (IKr), with reported IC50 values of 6 μM and 12 μM, respectively . Additionally, it partially inhibits fatty acid oxidation, shifting myocardial metabolism toward glucose utilization .

Ranolazine is administered as a sustained-release tablet with a half-life of ~7 hours, achieving steady-state concentrations within 3 days of twice-daily dosing. It is metabolized primarily by CYP3A4 and excreted renally, necessitating dose adjustments in patients with hepatic or moderate-to-severe renal impairment .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ranolazine dihidrocloruro implica varios pasos clave. Un método común comienza con la reacción de 2-metoxifenol con epiclorhidrina en presencia de agua, dioxano e hidróxido de sodio para formar 1-(2-metoxifenoxi)-2,3-epoxipropano . Este intermedio se condensa luego con piperazina en etanol para producir 2-(2-metoxifenoxi)-1-(piperazin-1-il)etanol . El paso final consiste en reaccionar este compuesto con 2,6-dimetil anilina y cloruro de cloroacetilo en presencia de trietilamina y diclorometano para producir ranolazina .

Métodos de producción industrial

La producción industrial del ranolazine dihidrocloruro generalmente sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para monitorear la síntesis y asegurar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El ranolazine dihidrocloruro experimenta varias reacciones químicas, que incluyen:

Oxidación: La ranolazina se puede oxidar en condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: El compuesto también puede experimentar reacciones de reducción, aunque estas son menos comunes.

Sustitución: La ranolazina puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Las condiciones para las reacciones de sustitución varían según los grupos funcionales específicos involucrados.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios derivados de piperazina sustituidos .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Ranolazine functions by inhibiting the late sodium current (I_Na) in cardiac myocytes, which helps to reduce intracellular calcium overload. This mechanism lowers myocardial oxygen consumption and wall tension, making it effective in treating ischemic conditions. Additionally, ranolazine exhibits partial fatty acid oxidation inhibition, promoting glucose oxidation in ischemic myocytes and enhancing cardiac efficiency during stress conditions .

Chronic Stable Angina

Ranolazine is primarily indicated for chronic stable angina, often used as a second-line treatment when conventional therapies are insufficient. Clinical trials have demonstrated its efficacy in improving exercise tolerance and reducing angina frequency without significantly affecting heart rate or blood pressure .

Atrial Fibrillation

Emerging evidence suggests that ranolazine may be beneficial in managing atrial fibrillation (AF), particularly post-cardioversion. It has shown promise in increasing atrial refractory periods and reducing the incidence of AF in patients undergoing coronary artery bypass grafting (CABG) .

Heart Failure and Diastolic Dysfunction

Ranolazine has been investigated for its potential benefits in heart failure with preserved ejection fraction (HFpEF) and diastolic dysfunction. By improving diastolic function and reducing end-diastolic pressure, it may provide symptomatic relief in these populations .

Pulmonary Hypertension

Recent studies have explored ranolazine's role in pulmonary arterial hypertension (PAH). Its vasodilatory effects and ability to modulate cardiac function make it a candidate for further investigation in this area .

Chemotherapy-Induced Cardiotoxicity

Ranolazine is being evaluated for its protective effects against cardiotoxicity associated with certain chemotherapeutic agents. Preliminary studies indicate it may mitigate damage to cardiac myocytes during chemotherapy .

Diabetes Management

Interestingly, ranolazine has shown anti-glycemic effects, leading to reductions in hemoglobin A1c levels among diabetic patients. This attribute expands its potential utility beyond cardiovascular conditions .

Research Findings and Case Studies

Recent literature highlights several key studies demonstrating the efficacy of ranolazine across various conditions:

Mecanismo De Acción

El ranolazine dihidrocloruro ejerce sus efectos principalmente inhibiendo la fase tardía de la corriente de sodio entrante (INa) durante la repolarización cardíaca . Esta inhibición reduce los niveles intracelulares de sodio, lo que a su vez disminuye la sobrecarga de calcio en las células cardíacas. La reducción de la sobrecarga de calcio ayuda a mejorar la relajación miocárdica y reducir la tensión diastólica de la pared, lo que alivia los síntomas de la angina . Además, se ha demostrado que la ranolazina inhibe otros canales iónicos, incluidos los canales de potasio, lo que puede contribuir a sus efectos antiarrítmicos .

Comparación Con Compuestos Similares

Pharmacological Targets and Mechanisms

The table below compares ranolazine dihydrochloride with structurally or functionally related compounds:

| Compound | Primary Targets | IC50/EC50 | Mechanism | Indications |

|---|---|---|---|---|

| This compound | Late INa, IKr | INa: 6 μM; IKr: 12 μM | Late sodium current inhibition; partial fatty acid oxidation inhibition | Chronic angina, arrhythmia research |

| Mexiletine HCl | Voltage-gated Na+ channels (Phase 0) | ~50–100 μM | Fast sodium channel blockade (Class IB antiarrhythmic) | Ventricular arrhythmias |

| Flecainide acetate | Na+ channels (Phases 0 and 2) | ~1–3 μM | Prolonged sodium channel inactivation (Class IC antiarrhythmic) | Atrial fibrillation, supraventricular tachycardia |

| Dofetilide | IKr (hERG channels) | IC50: 10–50 nM | Pure delayed rectifier potassium current blockade (Class III antiarrhythmic) | Atrial fibrillation/flutter |

| GS-6615 (Eleclazine) | Late INa | ~0.3 μM | Selective late sodium current inhibition | Investigational for Long QT syndrome |

| Ranolazine-d8 dihydrochloride | Same as ranolazine | Equivalent to ranolazine | Deuterated form for metabolic and pharmacokinetic studies | Research use only |

Key Insights :

- Unlike mexiletine and flecainide, which target peak sodium currents, ranolazine specifically inhibits late sodium currents, reducing intracellular calcium overload and arrhythmia susceptibility without depressing contractility .

- Dofetilide’s exclusive IKr blockade increases arrhythmia risk (e.g., torsades de pointes), whereas ranolazine’s dual INa/IKr action may confer a safer profile .

- GS-6615 (eleclazine) shares ranolazine’s late INa inhibition but lacks fatty acid oxidation effects, suggesting narrower therapeutic utility .

Clinical Efficacy and Indications

- Ranolazine: Reduces angina frequency and improves exercise tolerance in stable coronary artery disease . Off-label use in atrial fibrillation (AFib) suppression is supported by preclinical models showing reduced rotor complexity .

- Mexiletine/Flecainide : Effective for ventricular and supraventricular arrhythmias but contraindicated in structural heart disease due to proarrhythmic risks .

- Dofetilide : Approved for AFib/flutter but requires hospitalization for initiation due to QT prolongation risks .

Pharmacokinetic Profiles

| Parameter | Ranolazine | Mexiletine | Flecainide | Dofetilide |

|---|---|---|---|---|

| Half-life (hrs) | 7 | 10–12 | 12–27 | 7–10 |

| Metabolism | CYP3A4 > CYP2D6 | CYP2D6 | CYP2D6 | CYP3A4 |

| Renal Excretion | ~5% unchanged | ~10% unchanged | ~30% unchanged | ~80% unchanged |

| Drug Interactions | CYP3A4/P-gp inhibitors (e.g., verapamil) increase exposure | Limited | Avoid with β-blockers, amiodarone | Avoid QT-prolonging drugs |

Notable Differences:

- Ranolazine’s CYP3A4-dependent metabolism contrasts with mexiletine/flecainide’s reliance on CYP2D6, affecting co-administration with common cardiovascular drugs .

- Dofetilide’s renal excretion mandates strict dose adjustments in renal impairment, unlike ranolazine .

Structural and Functional Analogues

- Ranolazine Related Compound B: A monohydrate derivative with altered pharmacokinetics; used as a reference standard in analytical studies .

- Ranolazine-d8 dihydrochloride: Deuterated form for tracing drug metabolism without altering pharmacological activity .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of ranolazine dihydrochloride, and how are they experimentally validated?

this compound primarily inhibits the late phase of the inward sodium current (INa) and the rapid delayed rectifier potassium current (IKr), with IC50 values of 6 µM and 12 µM, respectively . These targets are validated using electrophysiological assays (e.g., patch-clamp studies) and Langendorff-perfused heart models to assess ion channel activity and metabolic effects . Computational docking studies, such as Rosetta atomistic modeling, can further predict binding affinities to sodium and calcium channels .

Q. What experimental models are suitable for studying ranolazine's anti-ischemic effects?

- In vitro : Isolated working heart models (e.g., Langendorff preparations) under varying perfusion conditions (e.g., low calcium, high fatty acid) to measure glucose oxidation and ATP production .

- In vivo : Rodent models of induced ischemia-reperfusion injury to assess functional recovery and metabolic shifts .

- Cell-based : A549 cells treated pre- and post-viral infection to evaluate anti-influenza activity via EC50 calculations (e.g., 157.1 µg/ml vs. 208 µg/ml post-infection) .

Q. How should this compound be prepared and stored to ensure stability in laboratory settings?

- Stock solutions : Prepare in water or DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C for ≤2 years. Deuterated forms (e.g., Ranolazine-d8) require inert atmospheres to prevent isotopic exchange .

- Handling : Use protective equipment (gloves, goggles) and fume hoods, as degradation products may pose hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values for ranolazine's ion channel effects?

- Standardize assays : Use consistent cell lines (e.g., HEK293 expressing hERG channels for IKr) and buffer conditions (pH, temperature).

- Cross-validate methods : Compare patch-clamp data with fluorescence-based assays (e.g., FLIPR for calcium flux) .

- Meta-analysis : Pool data from studies using identical protocols, adjusting for variables like ranolazine batch purity (>98% recommended) .

Q. What computational strategies optimize ranolazine's binding affinity for novel targets (e.g., viral proteins)?

- Hotspot identification : Use Rosetta or Schrödinger Suite to map interaction sites on targets like SARS-CoV-2 spike protein .

- In silico evolution : Design focused libraries via phage display-inspired algorithms to enhance binding kinetics .

- Molecular dynamics (MD) : Simulate ranolazine-membrane transporter interactions (e.g., fatty acid oxidation enzymes) to predict off-target effects .

Q. How do experimental designs account for ranolazine's dual metabolic and ion channel modulation in cardiac studies?

- Dose stratification : Test sub-therapeutic (1–10 µM) vs. therapeutic (≥20 µM) concentrations to isolate metabolic (glucose oxidation) vs. electrophysiological effects .

- Temporal controls : In ischemia-reperfusion models, administer ranolazine during ischemia vs. reperfusion to clarify mechanism timing .

- Multi-omics integration : Pair transcriptomics (e.g., HIF-1α pathways) with metabolomics (e.g., lactate/ATP ratios) to map systemic responses .

Q. What methodologies address ranolazine's stability challenges in long-term cell culture studies?

- Degradation monitoring : Use HPLC-MS to quantify ranolazine and impurities (e.g., Related Compound B) over time .

- Matrix supplementation : Add antioxidants (e.g., ascorbate) to cell media to mitigate oxidative degradation .

- Cryopreservation : Store treated cells in liquid nitrogen with cryoprotectants (e.g., DMSO) for delayed analysis .

Q. Methodological Best Practices

- Contradiction analysis : For conflicting data (e.g., antidiabetic vs. cardiotoxic effects), use factorial experimental designs to isolate variables like dosage and model species .

- Safety protocols : Adhere to OSHA standards for carcinogen handling (e.g., PPE, locked storage) and dispose of waste via certified facilities .

- Resource validation : Source ranolazine from suppliers with ≥98% purity certificates and avoid non-validated vendors (e.g., benchchem.com ) .

Propiedades

Número CAS |

95635-56-6 |

|---|---|

Fórmula molecular |

C24H34ClN3O4 |

Peso molecular |

464.0 g/mol |

Nombre IUPAC |

N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H |

Clave InChI |

HIWSKCRHAOKBSL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl.Cl |

SMILES canónico |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O.Cl |

Apariencia |

Powder |

Solubilidad |

>75.1 [ug/mL] (The mean of the results at pH 7.4) |

Sinónimos |

43285, RS Dihydrochloride, Ranolazine HCl, Ranolazine Hydrochloride, Ranolazine N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-1-piperazineacetamide Ranexa ranolazine Ranolazine Dihydrochloride Ranolazine HCl Ranolazine Hydrochloride renolazine RS 43285 RS 43285 193 RS 43285-193 RS 43285193 RS-43285 RS43285 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.